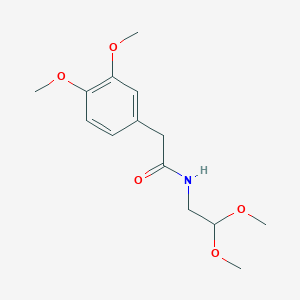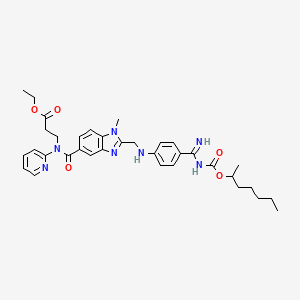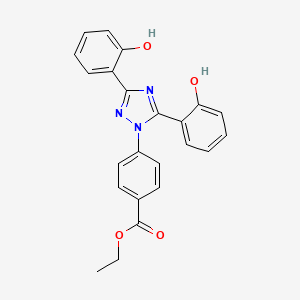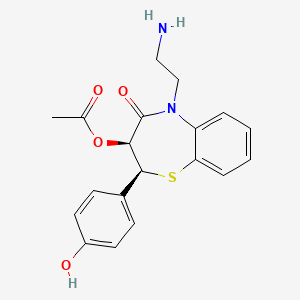
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide
Übersicht
Beschreibung
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, also known as methoxyacetyl-fentanyl, is a synthetic opioid that has been identified as a novel psychoactive substance. It is a potent analgesic that has been found to be more potent than fentanyl, a commonly used opioid medication.
Wissenschaftliche Forschungsanwendungen
Chiral Building Blocks in Organic Synthesis
This compound serves as a precursor for the synthesis of chiral building blocks. The desymmetrization of symmetric compounds like this one is a key strategy to obtain complex molecules with multiple stereogenic centers in a single step. This approach is particularly valuable in creating stereochemically complex molecules, including natural products .
Diastereoselective Synthesis
N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide: can be used in diastereoselective synthesis processes. It’s involved in the creation of diastereomeric morpholinone derivatives, which are further transformed into tetrahydroisoquinoline carboxylic acids. These acids are crucial for synthesizing pharmaceuticals and natural products .
Asymmetric Induction
The compound plays a role in substrate-based asymmetric inductions. This process utilizes latent stereogenic centers during asymmetric syntheses, which is explored for the diastereotopic group differentiating reactions. It’s a significant method for inducing chirality in synthetic chemistry .
Synthesis of Tetrahydroisoquinoline Derivatives
It is used in the synthesis of tetrahydroisoquinoline derivatives, which are important scaffolds in medicinal chemistry. These derivatives have applications ranging from anti-inflammatory and anti-viral agents to treatments for Parkinson’s disease .
Desymmetrization Reactions
The compound is involved in desymmetrization reactions, which are powerful strategies in organic synthesis. These reactions convert symmetric precursors into asymmetric products, enabling the formation of multiple chiral centers .
Natural Product Synthesis
This compound is a starting material for the synthesis of various natural products. Its ability to form complex structures with high stereochemical fidelity makes it a valuable tool in the field of natural product synthesis .
Pharmaceutical Applications
Due to its role in the synthesis of chiral building blocks and tetrahydroisoquinoline derivatives, this compound has significant implications in pharmaceutical research. It can lead to the development of new drugs with specific stereochemical requirements .
Advanced Organic Transformations
Lastly, N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide can be utilized in advanced organic transformations. Its structure allows for various reactions that can lead to the creation of novel compounds with potential applications in different fields of chemistry .
Eigenschaften
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIGDPKFPQSZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601649.png)

![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)




